amine hydrochloride CAS No. 1240567-21-8](/img/structure/B6361882.png)
[(2,5-Dimethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Environmental Fate and Toxicity of Chemical Degradation Products
Research on compounds similar to "(2,5-Dimethoxyphenyl)methylamine hydrochloride" often includes studies on the environmental fate and toxicity of chemical warfare agent degradation products. These studies assess the formation, environmental persistence, and mammalian and ecotoxicity of degradation products relevant to environmental and occupational health. Such research is crucial for understanding the potential environmental impacts of these chemicals and their degradation byproducts (Munro et al., 1999).
Toxicity and Degradation of Environmental Pollutants
Analyses of the occurrence, toxicity, and degradation pathways of environmental pollutants, such as antimicrobial agents and herbicides, shed light on their environmental and health impacts. These studies provide insights into the persistence of these compounds in the environment and their potential transformation into more toxic or persistent by-products, informing risk assessments and mitigation strategies (Bedoux et al., 2012; Zuanazzi et al., 2020).
Photodynamic Therapy (PDT)
Research into the applications of compounds that alter biological pathways includes studies on photodynamic therapy (PDT), a treatment modality for various diseases, including cancer. These studies explore the mechanisms by which certain compounds can enhance the effectiveness of PDT, such as by improving the accumulation of protoporphyrin IX, a compound critical for the efficacy of PDT (Gerritsen et al., 2008).
Biosynthesis and Excretion of Hallucinogens
The biosynthesis and excretion of hallucinogens, formed by methylation of neurotransmitters or related substances, have been studied to understand their biochemical pathways and implications for neurological research. Such studies explore the structural similarities between psychotomimetic substances and biogenic amine transmitters in the brain, contributing to our understanding of neurological functions and potential therapeutic targets (Rosengarten & Friedhoff, 1976).
Hydroprocessing Catalysts
In the field of chemical engineering, the development of hydroprocessing catalysts, such as transition metal phosphides, has been researched for their potential to improve the efficiency of processes like hydrodesulfurization and hydrodenitrogenation. This research addresses the need for more effective catalysts due to the decreasing quality of oil feedstocks and stricter environmental regulations (Oyama et al., 2009).
Mechanism of Action
properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-10(2)8-14-9-11-7-12(15-3)5-6-13(11)16-4;/h5-7,10,14H,8-9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKHXYMXCLWPCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C=CC(=C1)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,5-Dimethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6361801.png)
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361811.png)
![4-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6361820.png)
![3,5-Dibromo-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361826.png)
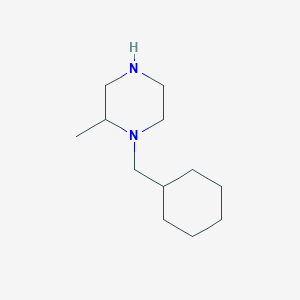
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361830.png)
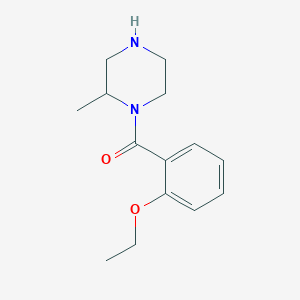
![2-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361843.png)
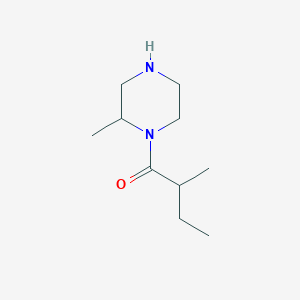

amine](/img/structure/B6361865.png)
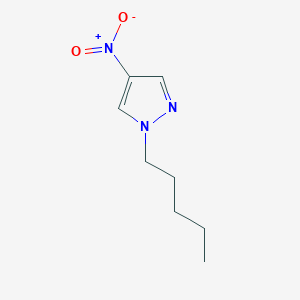
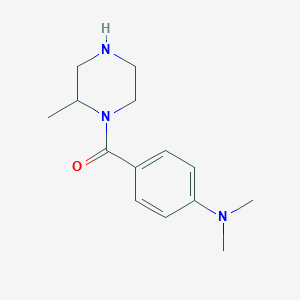
![1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6361894.png)